5-Fluorothiophene-2-carboxylic acid
Overview
Description
5-Fluorothiophene-2-carboxylic acid (5-FTCA) is an organic compound with a molecular formula of C5H3FOSO2H. It has been studied extensively for its potential applications in a variety of scientific research areas, including in vivo and in vitro experiments, as well as biochemical and physiological effects. 5-FTCA has been shown to possess a range of biological activities, including inhibition of enzymes, inhibition of cell growth, and modulation of gene expression.
Scientific Research Applications
Synthesis and Chemical Properties
- 5-Fluorothiophene-2-carboxylic acid is explored in the field of organic synthesis and chemical reactions. Studies have shown methods for introducing fluorine into the thiophene ring, leading to the formation of compounds like methyl 3-fluorothiophene-2-carboxylate. This compound is significant for its applications in organic chemistry and material science (Pomerantz & Turkman, 2008).
Applications in Biochemistry and Molecular Biology
- In the field of biochemistry, derivatives of thiophene, including 5-fluorothiophene-2-carboxylic acid, have been utilized in creating fluorescent sensors for protein detection. This application is crucial in the analysis of proteins in various biological samples (Hu, Xia, & Elioff, 2016).
Material Science and Photovoltaics
- In material science, derivatives of 5-fluorothiophene-2-carboxylic acid have been investigated for their use in solar cells. These studies have focused on understanding how different functional groups, including carboxylic acids, impact the efficiency of solar cells. This research is essential for the development of more efficient photovoltaic materials (Yoon et al., 2011).
Pharmaceutical and Medicinal Chemistry
- While avoiding specifics about drug use and dosage, it's worth noting that 5-fluorothiophene-2-carboxylic acid and its derivatives are significant in pharmaceutical research. Their role in synthesizing various compounds with potential therapeutic applications exemplifies their importance in medicinal chemistry (Miyashita, Matsumura, Shimadzu, & Hashimoto, 1981).
Mechanism of Action
Target of Action
Fluorinated thiophene derivatives are known to be widely used in various areas such as soluble semiconductors, polymers, blue light-emitting materials, and liquid crystals . They are also found in numerous bioactive substances including herbicides, xanthine oxidase inhibitors, and compounds for sleep modulation therapy .
Mode of Action
The introduction of a fluorine atom into the thiophene ring is known to significantly alter the compound’s chemical properties and interactions .
Biochemical Pathways
Fluorinated thiophene derivatives are known to interact with various biochemical pathways due to their wide range of applications .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, are reported .
Result of Action
The compound’s fluorinated derivative, 3-fluorothiophene-2-carboxylic acid, is known to be obtained in high yield by the hydrolysis of its methyl ester using sodium hydroxide .
properties
IUPAC Name |
5-fluorothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQURBTZGKJENJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473015 | |
Record name | 5-fluorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4377-58-6 | |
Record name | 5-fluorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluorothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a new synthetic route for 5-fluorothiophene-2-carboxylic acid?
A1: While the specific applications of 5-fluorothiophene-2-carboxylic acid are not discussed in the provided abstracts, developing efficient synthetic routes for organic compounds is crucial in various fields, including medicinal chemistry and materials science. A new and improved synthesis, like the one described for 5-fluorothiophene-2-carboxylic acid [, ], often translates to:
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